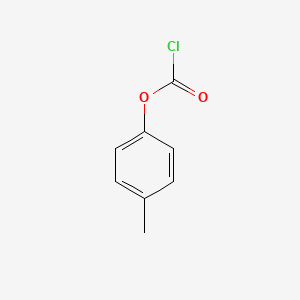

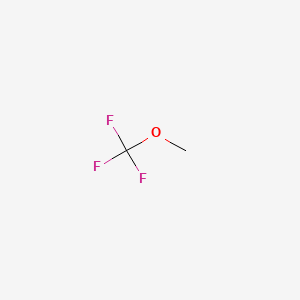

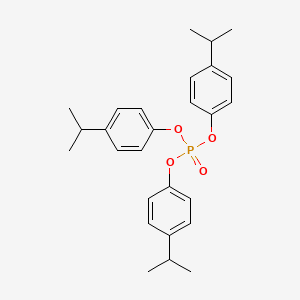

![molecular formula C10H11N5O3S2 B1345822 Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-48-0](/img/structure/B1345822.png)

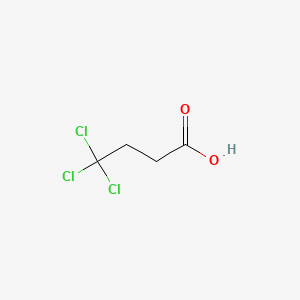

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis of various thiadiazole derivatives has been reported through the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives . Another example includes the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates through a one-pot, three-component reaction using the Kabachnik–Fields reaction .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of related compounds such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic space group and specific geometric parameters .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including cyclocondensation, intramolecular cyclization, and reactions with electrophilic reagents to form new heterocyclic compounds . For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be studied using different analytical techniques. Hirshfeld surface analysis and quantum chemical computations are used to understand the intermolecular interactions and molecular packing in the crystal . Additionally, DFT calculations can be performed to analyze the frontier molecular orbitals and molecular electrostatic potential maps, which provide insights into the reactivity of the molecule .

科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, including derivatives of 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate antimicrobial activity against tested microorganisms and others showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Auxin Activities of Acylamides

Another study by Yue et al. (2010) involved the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia derivatives. The compounds exhibited low auxin activities and some were found to be antiblastic to wheat gemma, highlighting their potential in agricultural applications (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Antimicrobial Assessment of Heterocyclic Compounds

Taha and El-Badry (2010) investigated the antimicrobial properties of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate, including derivatives of 1,3,4-thiadiazole. This study highlighted the potential of these compounds as antimicrobials, indicating their significance in developing new therapeutic agents (Taha & El-Badry, 2010).

Gas-Phase Elimination Reaction Study

Velez et al. (2015) conducted a computational study on the gas-phase elimination reaction of Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, providing insights into the thermal decomposition mechanisms of similar compounds. This research offers a deeper understanding of the chemical properties and reactivity of 1,3,4-thiadiazole derivatives, contributing to their potential application in various fields (Velez, Ruiz, Quijano, & Notario, 2015).

将来の方向性

The future directions for research on 1,3,4-thiadiazole compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, their antimicrobial, antiproliferative, and antitumor activities suggest potential applications in medical and pharmaceutical research . Additionally, the development of novel and promising fungicides and bactericides is still an urgent task .

作用機序

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been known to exhibit anticonvulsant activity .

Mode of Action

It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .

Biochemical Pathways

It is known that 1,3,4-thiadiazole compounds can influence the gabaa pathway .

Result of Action

It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain .

特性

IUPAC Name |

ethyl 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S2/c1-3-5-12-15-10(19-5)11-6(16)7-13-14-8(20-7)9(17)18-4-2/h3-4H2,1-2H3,(H,11,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFMVQRDWGIOJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。